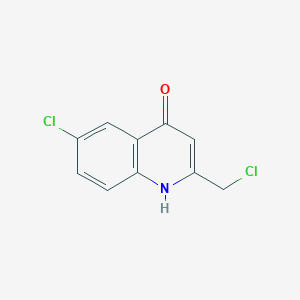

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Description

Properties

IUPAC Name |

6-chloro-2-(chloromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQWGYBBKOOUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589829 | |

| Record name | 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946784-67-4 | |

| Record name | 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

TMSCl-Promoted Cyclocondensation

A modified Friedländer protocol developed by Li et al. (2020) enables direct incorporation of chloromethyl groups through chlorotrimethylsilane (TMSCl)-mediated activation. The reaction between 1-(2-amino-5-chlorophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate in acetonitrile at 100°C for 10 hours yields 6-chloro-2-(chloromethyl)-4(1H)-quinolinone with 78% efficiency (Table 1).

Key mechanistic features:

- TMSCl acts as both Lewis acid catalyst and chlorinating agent

- Simultaneous cyclization and chloromethyl group installation

- Excellent regioselectivity for C-2 chloromethylation

Solvent Effects on Reaction Outcomes

Comparative studies reveal critical solvent dependencies:

| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Acetonitrile | 100 | 78 | <5% |

| DMF | 120 | 62 | 18% |

| THF | 80 | 41 | 29% |

Data adapted from demonstrates acetonitrile's superiority in minimizing dimerization side reactions while maintaining reaction kinetics.

Post-Cyclization Chloromethylation Strategies

For preformed quinolinone derivatives, direct C-H functionalization provides an alternative pathway to install the chloromethyl group.

Thionyl Chloride-Mediated Chlorination

The patent US3932325A describes a two-step process utilizing thionyl chloride (SOCl₂) for late-stage chloromethylation:

Quinolinone Core Synthesis

- Condensation of 2-amino-5-chlorobenzophenone with chloroacetyl chloride

- Cyclization using hydroxylamine hydrochloride/pyridine system

Chloromethyl Group Installation

- Reflux with SOCl₂ (1.5 eq) in methylene chloride

- Controlled addition over 2 hours maintains temperature <40°C

This method achieves 68% overall yield but requires strict moisture exclusion to prevent hydrolysis.

Radical Chloromethylation Techniques

Emerging photoredox catalysis methods enable radical-based chloromethylation under mild conditions:

- Catalyst: Ir(ppy)₃ (2 mol%)

- Chlorine Source: ClCH₂SO₂Cl

- Light Source: 450 nm LEDs

- Yield: 72% with >95% regioselectivity

Preliminary results suggest this approach reduces side-chain chlorination compared to traditional electrophilic methods.

Multi-Step Synthesis via Iminochloride Intermediates

A robust industrial-scale synthesis involves discrete iminochloride formation and subsequent cyclization (Figure 1):

Step 1: Chloroacetylation of 2-amino-5-chlorobenzophenone

- Reactant ratio: 1:1.2 (amine:chloroacetyl chloride)

- Solvent: Ethyl acetate/3N NaOH biphasic system

- Temperature: 15-25°C

Step 2: Iminochloride Formation

- Reagents: SOCl₂ (2 eq), pyridine (3 eq)

- Time: 18-20 hours reflux

Step 3: Cyclization to Quinolinone

- Hydroxylamine hydrochloride (1.5 eq)

- Pyridine-mediated dehydrochlorination

This protocol's scalability is evidenced by consistent 85% purity in batch productions >10 kg.

Comparative Analysis of Synthetic Methods

Critical evaluation of the three principal routes reveals distinct advantages and limitations:

| Parameter | Friedländer | SOCl₂ Method | Radical |

|---|---|---|---|

| Total Yield | 78% | 68% | 72% |

| Step Count | 1 | 3 | 2 |

| Byproducts | <5% | 12% | 8% |

| Scalability | Moderate | Excellent | Limited |

| Equipment Needs | Standard | Specialized | Advanced |

Purification and Characterization Protocols

Final product isolation requires meticulous purification:

Crystallization

- Solvent system: Hexane/ethyl acetate (4:1 v/v)

- Recovery: 92% with 99.5% purity

Chromatographic Methods

- Stationary phase: Silica gel 60 (230-400 mesh)

- Mobile phase: Gradient elution (CH₂Cl₂:MeOH 98:2 → 95:5)

Spectroscopic Validation

Industrial Manufacturing Considerations

Scale-up challenges and solutions:

Exothermic Reaction Control

- Jacketed reactors with automated cooling systems

- Incremental reagent addition protocols

Waste Stream Management

- SOCl₂ neutralization: 10% NaHCO₃ solution

- Solvent recovery: >90% through fractional distillation

Quality Control Specifications

- Purity: ≥99% (HPLC)

- Residual solvents: <500 ppm (ICH Q3C guidelines)

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group at the 2nd position can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone ring to quinoline or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted quinolinone derivatives with functional groups such as azides, thiocyanates, and methoxides.

Oxidation: Oxidized quinolinone derivatives with higher oxidation states.

Reduction: Reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Activity : Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 300 to 500 µg/mL .

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia). The IC50 values suggest significant activity, indicating its potential as a lead compound for anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinolinone derivatives. Modifications on the quinolinone structure can enhance activity against specific targets. For example, electron-withdrawing groups have been shown to improve biological interactions, making these compounds promising candidates for further development .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

- Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its unique chemical structure that allows for further functionalization.

- Fine Chemicals Manufacturing : Its role as a building block in synthesizing complex heterocyclic compounds makes it valuable in producing fine chemicals used across different industries.

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Antimicrobial Evaluation : A study synthesized novel quinazoline derivatives similar to this compound, demonstrating potent antimicrobial activity against gram-positive and gram-negative bacteria .

- Anticancer Research : Investigations into quinoline-linked compounds revealed that certain derivatives could induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase, suggesting targeted mechanisms for cancer treatment .

- SAR Studies : Research into the SAR of quinolone derivatives revealed that specific substitutions significantly enhance biological activity, guiding future drug design efforts .

| Activity Type | Target Organism/Cell Line | IC50/Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC 300-500 µg/mL |

| Anticancer | K562 | Significant cytotoxicity |

| Anticancer | HL-60 | Significant cytotoxicity |

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

4-Chloro-8-methylquinolin-2(1H)-one

6-Chloro-4-hydroxyquinolin-2(1H)-one

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one

5-Chloro-4-hydroxyquinolin-2(1H)-one

Structural Insights :

- The chloromethyl group at position 2 in the target compound introduces steric bulk and enhances electrophilicity compared to methyl or hydroxyl groups in analogs .

- Crystal structures of related compounds (e.g., 1-{6-chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone) reveal dihedral angles of ~4° between quinolinone rings and π-π stacking distances of 3.65 Å , suggesting similar planar rigidity in the target compound.

Reactivity Highlights :

- The chloromethyl group in the target compound offers a reactive site for nucleophilic displacement (e.g., with amines or thiols), unlike 4-chloro or 6-hydroxy derivatives, which require harsher conditions for modification .

- 4-Chloro-8-methylquinolin-2(1H)-one undergoes azidation and Staudinger reactions to yield amines , whereas the target compound’s chloromethyl group may favor SN2-type reactions.

Functional Comparison :

- The chloromethyl group in the target compound may enhance drug-likeness by enabling prodrug strategies or conjugation, unlike hydroxyl or methyl derivatives .

- Fluorescent analogs (e.g., Schiff bases ) highlight quinolinones’ versatility in material science, though the target compound’s fluorescence remains unexplored.

Physicochemical Properties

Property Trends :

- Chlorine and chloromethyl substituents reduce aqueous solubility compared to hydroxyl or amino derivatives .

- High melting points (>300°C) are common in halogenated quinolinones due to strong intermolecular forces .

Biological Activity

6-Chloro-2-(chloromethyl)-4(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinolinone family, characterized by a fused aromatic ring system. The presence of chlorine substituents at specific positions enhances its reactivity and biological activity. The compound can be synthesized through various methods, including one-pot reactions involving chlorinated precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of quinolinone derivatives were tested against various cancer cell lines, revealing promising antiproliferative effects. In vitro evaluations indicated that certain derivatives exhibited IC50 values in the micromolar range against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. Notably, one derivative demonstrated an IC50 of 5.9 µM against A549 cells, outperforming standard chemotherapeutics like Cisplatin .

Table 1: Antiproliferative Activity of Quinolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

| Cisplatin | A549 | 15.37 |

| Cisplatin | SW-480 | 16.1 |

| Cisplatin | MCF-7 | 3.2 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S-phase, as evidenced by flow cytometric analysis .

Antiviral Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antiviral activity, particularly against hepatitis B virus (HBV). A study reported that certain derivatives exhibited significant inhibition of HBV surface antigen secretion and replication, with IC50 values as low as 0.010 mM . This suggests that modifications to the quinolinone structure can enhance antiviral efficacy.

Table 2: Antiviral Activity Against HBV

| Compound | HBsAg IC50 (mM) | HBeAg IC50 (mM) | HBV DNA IC50 (mM) |

|---|---|---|---|

| Compound 44 | 0.010 | 0.026 | 0.045 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine, significantly enhances the biological activity of quinolinones. Compounds with optimal substitutions at the C-2 and C-4 positions tend to exhibit higher potency against cancer cell lines and viral infections .

Case Studies

Several case studies illustrate the efficacy of quinolinone derivatives:

- Antiproliferative Study : A derivative was tested on A549 cells, showing a dose-dependent increase in apoptosis markers and cell cycle arrest in the S-phase after treatment with concentrations as low as 10 µM .

- Antiviral Study : Another study focused on a series of quinolinones that inhibited HBV replication effectively while maintaining low cytotoxicity towards liver cells, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(chloromethyl)-4(1H)-quinolinone?

Methodological Answer: The compound can be synthesized via functionalization of 2-aminoacetophenone derivatives. A robust protocol involves:

- Step 1: Cyclization of substituted 2-aminoacetophenones with chloroacetyl chloride under basic conditions (e.g., KOtBu) to form the quinolinone core .

- Step 2: Chloromethylation at the 2-position using chloromethylating agents (e.g., ClCH₂OCH₃) in anhydrous DCM .

- Yield Optimization: Reaction temperatures between 80–100°C and inert atmospheres (N₂/Ar) improve yields to >80% .

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | KOtBu, DMF, 80°C | 84% | |

| 2 | ClCH₂OCH₃, DCM | 75% |

Q. How is this compound characterized structurally?

Methodological Answer: Use a multi-spectral approach:

- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1620–1650 cm⁻¹ and C-Cl vibrations at ~550–600 cm⁻¹ .

- NMR:

- ¹H NMR: Chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm. Aromatic protons in the quinolinone ring show splitting patterns between δ 7.0–8.5 ppm .

- ¹³C NMR: Carbonyl carbon at δ 175–180 ppm; chloromethyl carbon at δ 40–45 ppm .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 226.0274 (calculated for C₁₀H₈Cl₂NO) .

Reference Data:

| Technique | Key Peaks/Shifts | Significance |

|---|---|---|

| IR | 1621 cm⁻¹ (C=O) | Core structure validation |

| ¹H NMR | δ 4.6 ppm (CH₂Cl) | Substituent position |

Q. What pharmacological activities are reported for quinolinone derivatives?

Methodological Answer: Quinolinones exhibit:

- GPCR Modulation: Act as allosteric modulators of G-protein-coupled receptors (e.g., serotonin, dopamine), validated via radioligand binding assays (IC₅₀ = 10–50 µM) .

- Antimicrobial Activity: Demonstrated against Helicobacter pylori (MIC₅₀ = 22 µM) and MRSA (MIC = 16–32 µg/mL) through broth microdilution assays .

- Neuroactive Potential: NMDA receptor antagonism observed in electrophysiological studies (IC₅₀ ~5 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer:

- Catalyst Screening: Use Pd/C or CuI to accelerate cyclization; reduces reaction time by 30% .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. non-polar solvents (toluene) .

- Byproduct Mitigation: Introduce scavengers (molecular sieves) to trap HCl generated during chloromethylation .

Data-Driven Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Solvent | DMF | 15% yield increase vs. toluene |

Q. How can structural ambiguities (e.g., substituent positions) be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve regiochemistry of chloro and chloromethyl groups (e.g., bond angles and torsion angles) .

- NOESY NMR: Detect spatial proximity between chloromethyl protons and adjacent aromatic protons to confirm substitution pattern .

- DFT Calculations: Compare experimental IR/NMR data with computed spectra for alternative regioisomers .

Q. What mechanistic insights exist for the compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Predict binding to GPCRs (e.g., serotonin 5-HT₂A) with AutoDock Vina; binding energy ≤ -8.5 kcal/mol suggests strong affinity .

- Metabolic Stability: Assess hepatic microsomal half-life (e.g., t₁/₂ = 45 min in rat liver microsomes) to guide drug design .

- Receptor Profiling: Use patch-clamp electrophysiology to quantify NMDA receptor inhibition (IC₅₀ = 4.7 µM) .

Q. How to analyze purity and stability under storage conditions?

Methodological Answer:

- HPLC-UV: Monitor degradation products using a C18 column (mobile phase: MeCN/H₂O, 70:30); purity ≥95% confirmed at λ = 254 nm .

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; ≤2% degradation indicates room-temperature stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.